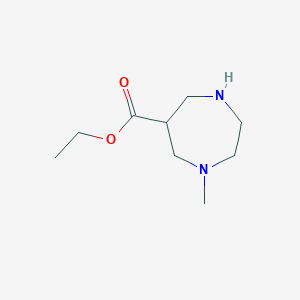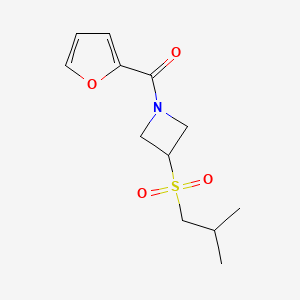
Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While specific synthesis methods for “Furan-2-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone” were not found, polysubstituted furans can be synthesized via a catalyst-free, one-pot multicomponent reaction . This involves the reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a furan ring attached to an azetidine ring via a methanone group. The furan ring is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The azetidine ring is a four-membered ring containing three carbon atoms and one nitrogen atom.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, furans are known to be important intermediates for the synthesis of oxygenated natural products . They can undergo various reactions due to the presence of the oxygen atom in the ring .Applications De Recherche Scientifique
Biomass Conversion and Polymer Production
Furan derivatives are pivotal in the conversion of biomass to valuable chemicals, serving as key intermediates in the synthesis of a variety of polymers and materials. For example, furan derivatives from plant biomass, such as 5-Hydroxymethylfurfural (HMF), are considered versatile platform chemicals with potential to replace non-renewable hydrocarbon sources. They are used in the production of monomers, polymers, fuels, solvents, and pharmaceuticals, highlighting their significance in sustainable chemistry and green technology applications (Chernyshev et al., 2017).
Food Safety and Toxicology
In the food industry, furan derivatives like furan itself have been identified in various food products, necessitating research into their formation, dietary exposures, and mitigation strategies. This research is crucial for understanding the potential health risks and developing methods to reduce exposure to these compounds, thus improving food safety and public health (Zhang & Zhang, 2022).
Medicinal Chemistry
Furan derivatives play a significant role in medicinal chemistry, where they are integrated into the structure of bioactive molecules, including drugs targeting cancer, viruses, and other diseases. Their inclusion in nucleobases, nucleosides, and analogues has been explored for antiviral, antitumor, and antimycobacterial activities, underscoring their versatility and importance in drug design (Ostrowski, 2022).
Green Chemistry and Solvent Selection
In the context of green chemistry, the selection of solvents for the production of furans from biomass is critical. Research into environmentally friendly solvents that can enhance the efficiency and sustainability of furan production processes is ongoing, illustrating the role of furan derivatives in advancing sustainable industrial practices (Esteban et al., 2020).
Propriétés
IUPAC Name |
furan-2-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9(2)8-18(15,16)10-6-13(7-10)12(14)11-4-3-5-17-11/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYRWTYRRAAFGDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N'-{7-[1-(4-tert-butylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B2687829.png)

![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methoxybenzamide](/img/structure/B2687833.png)
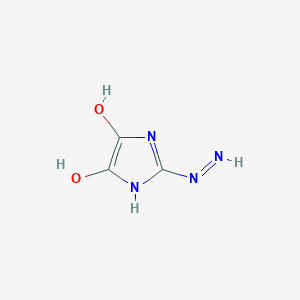
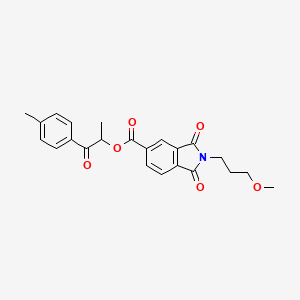
![5-bromo-N-[(1-phenylpyrrolidin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2687841.png)
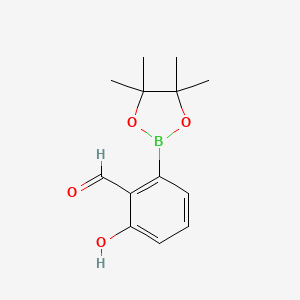
![2-[[4-Ethyl-5-(1-methyltriazol-4-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2687844.png)
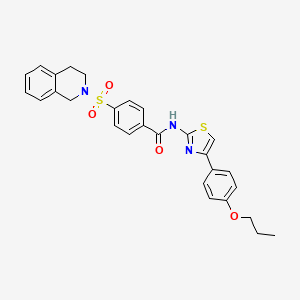


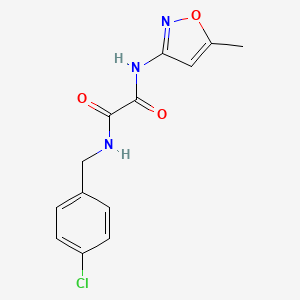
![tert-Butyl 3-oxa-7,10-diazaspiro[5.6]dodecane-10-carboxylate](/img/structure/B2687850.png)
